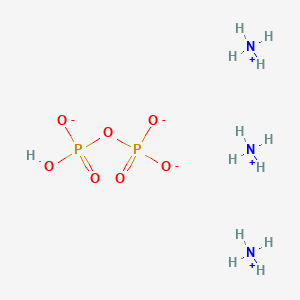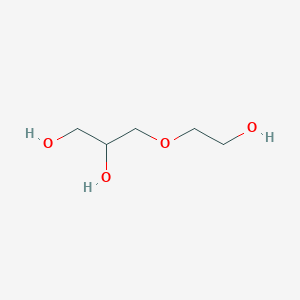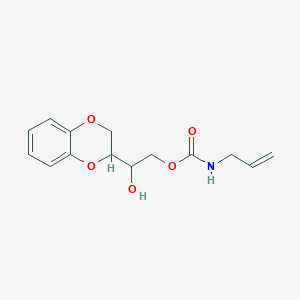
9-Anthryldiazomethane
Vue d'ensemble
Description
9-Anthryldiazomethane, also known as ADAM or 9-(Diazomethyl)anthracene, is a common fluorescent diazomethane analogue . It is used to derivatize biomolecules and has been used to detect several types of acids, including amino acids, bile acids, fatty acids, prostaglandins, and steroid acids .
Molecular Structure Analysis
The empirical formula of 9-Anthryldiazomethane is C15H10N2 . Its molecular weight is 218.25 . The SMILES string representation of its structure is [N-]=[N+]=Cc1c2ccccc2cc3ccccc13 .Chemical Reactions Analysis
9-Anthryldiazomethane is used in the analysis of triterpenic acids through a method that involves derivatization with 9-anthryldiazomethane and fluorescence detection . The method consists of the extraction of analytes from a matrix, purification with anion exchanging SPE columns, and an optional step of the alkaline hydrolysis of triterpenic acid esters .Physical And Chemical Properties Analysis
9-Anthryldiazomethane is a solid substance with a brown to red color . It displays excitation/emission maxima of 365/412 nm in 80:20 solutions of acetonitrile:water and methanol:water .Relevant Papers One relevant paper is “New preparation method for 9-anthryldiazomethane (ADAM) as a fluorescent labeling reagent for fatty acids and derivatives” by Yoshida T, et al . Another is "Novel Method for HPLC Analysis of Triterpenic Acids Using 9-Anthryldiazomethane Derivatization and Fluorescence Detection" .
Applications De Recherche Scientifique
Derivatization of Biomolecules
9-Anthryldiazomethane is commonly used as a fluorescent diazomethane analogue to derivatize biomolecules . This process involves the modification of biomolecules to enhance their properties, such as solubility, stability, and detectability, which is crucial in various fields of research, including biochemistry and molecular biology .
Detection of Amino Acids
This compound has been used to detect several types of acids, including amino acids . Amino acids, the building blocks of proteins, play vital roles in numerous biological processes. The ability to detect and quantify them accurately is essential in many areas of biological and medical research .
Detection of Bile Acids
9-Anthryldiazomethane can also be used to detect bile acids . Bile acids are critical for the digestion and absorption of dietary fats in the body. Their detection and quantification can provide valuable insights into various health conditions, including liver diseases and metabolic disorders .
Detection of Fatty Acids
Fatty acids, essential components of lipids, can also be detected using 9-Anthryldiazomethane . Fatty acids are involved in numerous physiological processes, and their detection is important in studying metabolic diseases, cardiovascular diseases, and other health conditions .
Detection of Prostaglandins
Prostaglandins, a group of physiologically active lipid compounds, can be detected using 9-Anthryldiazomethane . Prostaglandins play key roles in inflammation, fever, and pain, making their detection crucial in biomedical research .
Detection of Steroid Acids
9-Anthryldiazomethane is also used to detect steroid acids . Steroid acids, including various hormones and vitamins, have significant biological activities. Their detection can aid in the study of endocrine disorders, reproductive health, and other related areas .
Analysis of Triterpenic Acids
A novel method for the HPLC analysis of triterpenic acids uses 9-Anthryldiazomethane for derivatization and fluorescence detection . Triterpenic acids are secondary plant metabolites with health-promoting properties, including the ability to inhibit tumor growth and metastasis formation, antimicrobial properties, antioxidative activity, and the ability to protect internal organs against chemically induced damage .
Propriétés
IUPAC Name |
9-(diazomethyl)anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2/c16-17-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDVOJKRZBNPFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40146219 | |
| Record name | 9-Diazomethylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40146219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Anthryldiazomethane | |
CAS RN |
10401-59-9 | |
| Record name | 9-Diazomethylanthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010401599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Diazomethylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40146219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Anthryldiazomethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 9-anthryldiazomethane interact with its target molecules?
A1: 9-anthryldiazomethane functions as a fluorescent labeling reagent for carboxylic acids. It reacts with the carboxyl group (-COOH) of target molecules through esterification, forming a stable ester bond. This reaction occurs at room temperature and generally doesn't require a catalyst. [, , , , , , , , , ]
Q2: What are the downstream effects of labeling a molecule with 9-anthryldiazomethane?
A2: The primary effect is the introduction of a fluorescent anthracene moiety to the target molecule. This allows for highly sensitive detection and quantification using fluorescence-based techniques, especially High-Performance Liquid Chromatography (HPLC) with fluorescence detection. [, , , , , , , , , ]
Q3: What is the molecular formula and weight of 9-anthryldiazomethane?
A3: The molecular formula is C15H10N2 and the molecular weight is 222.25 g/mol.
Q4: Is there any spectroscopic data available for 9-anthryldiazomethane?
A4: While the provided papers do not detail specific spectroscopic data, researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to characterize 9-anthryldiazomethane and its derivatives.
Q5: Can you elaborate on the performance and applications of 9-anthryldiazomethane under various conditions?
A6: 9-anthryldiazomethane demonstrates versatility across a range of conditions, successfully derivatizing fatty acids, prostaglandins, and even N-terminal blocked amino acids. Its effectiveness in different solvent systems and its compatibility with various HPLC methods highlight its adaptability for analyzing diverse biological samples. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q6: Does 9-anthryldiazomethane exhibit any catalytic properties?
A7: 9-anthryldiazomethane is primarily employed as a derivatizing agent rather than a catalyst. Its function centers around reacting with specific functional groups, enabling improved detection and analysis of target molecules. [, ]
Q7: Have there been any simulations or calculations performed on 9-anthryldiazomethane?
A7: While the provided research articles do not specifically mention computational studies on 9-anthryldiazomethane itself, such methods could potentially be used to predict reactivity, analyze its interaction with target molecules, and optimize reaction conditions.
Q8: How does modifying the structure of 9-anthryldiazomethane affect its activity?
A9: While the provided papers do not extensively explore SAR for 9-anthryldiazomethane, they do investigate other fluorescent derivatizing agents. For instance, substituting 9-anthryldiazomethane with 1-pyrenyldiazomethane was found to increase sensitivity, indicating that modifying the aromatic structure can impact fluorescence intensity. []
Q9: What are the SHE considerations when working with 9-anthryldiazomethane?
A9: While the papers do not specifically address SHE regulations, it's crucial to handle 9-anthryldiazomethane, like all laboratory reagents, with caution. Researchers should consult relevant safety data sheets and adhere to appropriate laboratory safety protocols.
Q10: Is there any information available regarding the PK/PD properties of 9-anthryldiazomethane?
A10: The research provided focuses on 9-anthryldiazomethane's analytical applications, and does not delve into its PK/PD properties. As an analytical reagent, its in vivo behavior is less relevant compared to its use in derivatization reactions for analysis.
Q11: Has 9-anthryldiazomethane been used in any cell-based assays or animal models?
A13: The focus of the research is on utilizing 9-anthryldiazomethane for analytical purposes, primarily for quantifying various compounds in biological samples rather than investigating its biological activity. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q12: What are the typical analytical methods employed when using 9-anthryldiazomethane?
A14: High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is the primary analytical method used in conjunction with 9-anthryldiazomethane derivatization. This technique enables the separation and sensitive quantification of various compounds, including fatty acids, prostaglandins, and shellfish toxins. [, , , , , , , , , ]
Q13: Are there alternative methods for detecting 9-anthryldiazomethane derivatives besides HPLC?
A16: While HPLC with fluorescence detection is the most prevalent method, other techniques like thin-layer chromatography (TLC) with fluorescence visualization or gas chromatography-mass spectrometry (GC-MS) can be employed depending on the specific application and analytical goals. [, ]
Q14: What is the environmental impact of 9-anthryldiazomethane?
A14: The provided research primarily focuses on the analytical applications of 9-anthryldiazomethane and does not provide information regarding its environmental impact or degradation. This would be an important consideration for future research.
Q15: What validation parameters are essential when developing an analytical method using 9-anthryldiazomethane?
A19: Researchers typically validate analytical methods by assessing parameters like linearity, accuracy, precision (repeatability and reproducibility), sensitivity (limit of detection and limit of quantification), selectivity, and recovery. These parameters ensure the reliability and accuracy of the analytical data generated. [, , , ]
Q16: How can quality control be maintained when using 9-anthryldiazomethane in analytical procedures?
A16: Key aspects of quality control include using high-purity reagents, proper storage of 9-anthryldiazomethane (protected from light and at low temperatures), regular calibration of instruments, and implementing appropriate quality control samples within analytical runs.
Q17: Are there any alternatives to 9-anthryldiazomethane for derivatizing carboxylic acids for fluorescence detection?
A21: Yes, several alternative fluorescent derivatizing agents exist for carboxylic acids. The research mentions 1-pyrenyldiazomethane as a more sensitive option. Other alternatives include bromomethylcoumarin derivatives like 4-bromomethyl-7-methoxycoumarin (BrMMC) and 4-bromomethyl-6,7-dimethoxycoumarin (BrDMC). [, ]
Q18: What are the advantages and disadvantages of using these alternatives compared to 9-anthryldiazomethane?
A22: The choice of derivatizing agent depends on the specific application and analytical goals. While some alternatives might offer higher sensitivity, they could have drawbacks like lower reactivity, stability issues, or different selectivity profiles compared to 9-anthryldiazomethane. [, ]
Q19: What types of samples have been analyzed using 9-anthryldiazomethane derivatization for fatty acid profiling?
A19: 9-anthryldiazomethane has been successfully employed for analyzing fatty acid composition in a diverse range of samples including:
- Food Products: Rice, milk, dairy products, edible oils, and sesame oil [, , , ]
- Biological Samples: Serum, vital blood of fish, plankton body fluid, human bile, and chicken tissues [, , , ]
- Plant Material: Cotyledons of Pharbitis nil []
Q20: What are the advantages of using 9-anthryldiazomethane for prostaglandin analysis compared to other methods?
A20: 9-anthryldiazomethane derivatization coupled with HPLC offers several advantages for prostaglandin analysis:
- High Sensitivity: The fluorescent anthrylmethyl esters enable detection at picogram levels. [, , , , , ]
- Simultaneous Detection: The method allows for the simultaneous measurement of multiple prostaglandins in a single run. [, , , , ]
- Simplicity: The derivatization procedure is relatively simple and can be performed at room temperature. [, ]
Q21: Can 9-anthryldiazomethane be used to analyze other types of natural products besides fatty acids and prostaglandins?
A21: Yes, the research demonstrates its application in analyzing:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



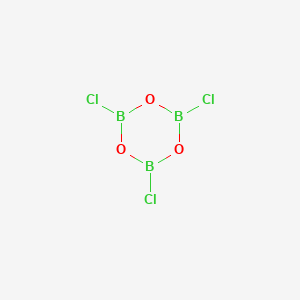

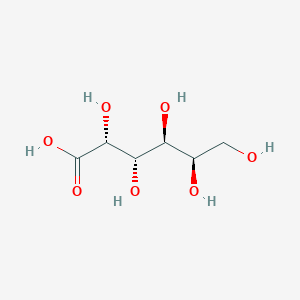
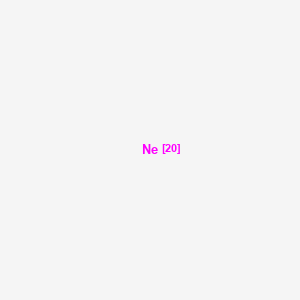
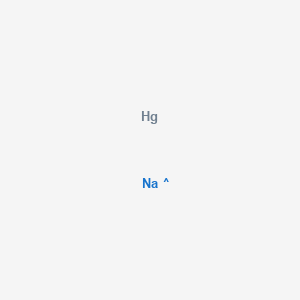
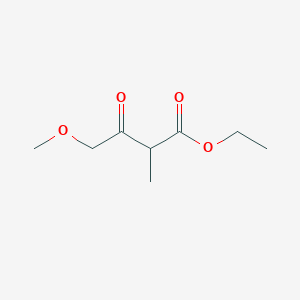

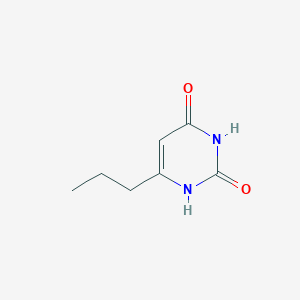

![N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide](/img/structure/B78940.png)

